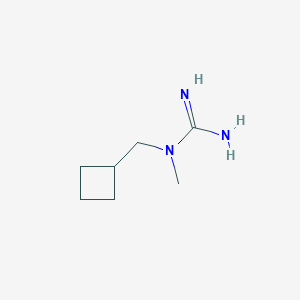

1-(Cyclobutylmethyl)-1-methylguanidine

Description

Structural Significance of the Guanidine (B92328) Moiety in Bioactive Compounds

The guanidine group is a key structural feature in numerous biologically active molecules, both naturally occurring and synthetic. researchgate.net Its positive charge at physiological pH allows it to mimic the protonated side chain of the amino acid arginine, enabling it to interact with biological targets that recognize this residue. nih.gov This mimicry is a cornerstone of its utility in drug design. The planar, Y-shaped structure of the guanidinium (B1211019) group, with its delocalized positive charge, facilitates multipoint hydrogen bonding and electrostatic interactions, contributing to high-affinity binding with biological macromolecules. nih.gov This structural characteristic is exploited in the development of drugs targeting a wide array of diseases. researchgate.net

Overview of Foundational and Emerging Research Areas for Guanidine Derivatives

The therapeutic applications of guanidine derivatives are vast and continue to expand. Historically, guanidine-containing compounds have been pivotal in the development of treatments for various conditions. For instance, metformin (B114582), a biguanide, is a first-line treatment for type 2 diabetes. researchgate.netjocpr.com Other examples include the antiviral drug Zanamivir and the antibiotic streptomycin. jocpr.commdpi.com

Emerging research continues to uncover new potential for guanidine compounds. These areas include the development of novel antimicrobial agents to combat resistant bacteria, antifungal drugs, and antimalarial medications. nih.govmdpi.com Furthermore, guanidine derivatives are being investigated for their potential as anti-inflammatory agents, anticancer therapeutics, and for the treatment of central nervous system disorders. nih.govtandfonline.com The versatility of the guanidine scaffold ensures its continued prominence in the landscape of drug discovery and development. researchgate.net

The Compound in Focus: 1-(Cyclobutylmethyl)-1-methylguanidine

While the broader field of guanidine chemistry is rich with research and applications, information specifically on This compound is sparse within the publicly available scientific literature. The primary sources of information for this compound are chemical supplier catalogs.

Based on these sources, the following chemical identifiers and properties have been compiled for this compound:

| Property | Value |

| CAS Number | 1283469-47-5 |

| Molecular Formula | C7H15N3 |

| Molecular Weight | 141.21 g/mol |

| Canonical SMILES | CN(CC1CCC1)C(=N)N |

| InChI Key | FZGMWFCYMSJFFR-UHFFFAOYSA-N |

Computed Properties:

| Property | Value |

| XLogP3-AA | -0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 53.1 Ų |

| Heavy Atom Count | 10 |

This data is compiled from publicly available chemical supplier databases and has not been independently verified through experimental research.

At present, there are no detailed research findings, synthesis methodologies, or documented biomedical applications specifically for this compound in peer-reviewed scientific journals or patent literature. The compound is listed with various suppliers, suggesting its availability for research purposes. However, without published studies, its potential biological activities and therapeutic relevance remain uncharacterized. The absence of such information precludes a deeper discussion of this specific compound within the context of biomedical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15N3 |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(cyclobutylmethyl)-1-methylguanidine |

InChI |

InChI=1S/C7H15N3/c1-10(7(8)9)5-6-3-2-4-6/h6H,2-5H2,1H3,(H3,8,9) |

InChI Key |

FZGMWFCYMSJFFR-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1CCC1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Cyclobutylmethyl 1 Methylguanidine

Established Synthetic Routes to Substituted Guanidines

The synthesis of substituted guanidines can be approached through various established methods, primarily involving the guanylation of amines. For a target molecule like 1-(Cyclobutylmethyl)-1-methylguanidine, which is a trisubstituted guanidine (B92328), the key step would be the formation of the C-N bonds around the central carbon of the guanidine core. The precursor amine for this synthesis would be N-(cyclobutylmethyl)-N-methylamine.

One of the most common methods for the synthesis of guanidines is the reaction of an amine with a guanylating agent. rsc.org Common guanylating agents include cyanamides, S-methylisothioureas, and carbodiimides. rsc.orgrsc.org The reaction of N-(cyclobutylmethyl)-N-methylamine with a suitable guanylating agent, such as a protected S-methylisothiourea or a pyrazole-1-carboxamidine derivative, can provide a convenient route to the desired product. rsc.org

Another widely used approach is the addition of amines to carbodiimides. rsc.org This method is highly atom-economical. acs.org The reaction of N-(cyclobutylmethyl)-N-methylamine with a carbodiimide (B86325) in the presence of a catalyst can yield the target guanidine. Lanthanide amides have been shown to be highly efficient catalysts for the guanylation of both aromatic and secondary amines under mild conditions. acs.orgnih.gov

A one-pot synthesis of N,N'-disubstituted guanidines has been reported using N-chlorophthalimide, isocyanides, and amines, which proceeds through an N-phthaloylguanidine intermediate. rsc.orgavidinbiotech.com This strategy offers an efficient route to a diverse range of guanidines. avidinbiotech.com Additionally, copper-catalyzed cross-coupling reactions of guanidine nitrate (B79036) with aryl iodides have been developed for the formation of N,N'-disubstituted guanidines. nih.gov While this method is specific to aryl guanidines, it highlights the ongoing development of catalytic systems for guanidine synthesis.

The table below summarizes some of the established synthetic routes for substituted guanidines that could be adapted for the synthesis of this compound.

| Synthetic Route | Key Reagents | Advantages | Potential Challenges |

| Guanylation with S-methylisothioureas | Protected S-methylisothiourea, Amine | Mild reaction conditions, good yields. rsc.org | May require protecting groups. |

| Addition to Carbodiimides | Carbodiimide, Amine, Catalyst (e.g., Lanthanide amides) | High atom economy, mild conditions. acs.orgacs.orgnih.gov | Catalyst may be required. |

| One-pot synthesis via N-phthaloyl-guanidines | N-chlorophthalimide, Isocyanide, Amine | One-pot procedure, good yields. rsc.orgavidinbiotech.com | Multi-component reaction optimization may be needed. |

| Guanylation with Cyanamides | Cyanamide, Amine, Lewis Acid Catalyst | Direct approach. organic-chemistry.org | Cyanamides can be toxic. |

Cyclobutane (B1203170) Ring Synthesis and Incorporation Strategies in Organic Chemistry

The cyclobutane ring is a key structural feature of this compound. The synthesis of this moiety and its incorporation into the final molecule are crucial considerations. There are several reliable methods for the synthesis of cyclobutane and cyclobutanone (B123998) derivatives, including [2+2] cycloadditions, ring expansions, and ring contractions. mdpi.com

The most direct method for forming a four-membered ring is the [2+2] cycloaddition of two alkene components. organic-chemistry.org This can be achieved photochemically or through the use of metal catalysts. organic-chemistry.org For the synthesis of a cyclobutylmethyl group, a precursor such as cyclobutanecarboxylic acid or cyclobutanemethanol (B45166) would be required. Cyclobutanemethanol itself can be synthesized from cyclobutane and hydrochloric acid through a process involving the removal of a hydroxyl group and the addition of an alkynyl group. chemicalbook.com It is also used in the synthesis of other specialty chemicals. ganeshremedies.com

Ring contraction of more readily available five-membered rings, such as pyrrolidines, offers another stereoselective route to substituted cyclobutanes. acs.org This method has been shown to be highly stereospecific and tolerant of various functional groups. acs.org

The incorporation of the pre-formed cyclobutane ring can be achieved by using cyclobutanemethanol or a derivative as a starting material. Cyclobutanemethanol can be converted to the corresponding cyclobutylmethyl halide or tosylate, which can then be used to alkylate N-methylamine to form the precursor N-(cyclobutylmethyl)-N-methylamine.

The following table outlines some strategies for the synthesis and incorporation of the cyclobutane ring.

| Strategy | Description | Key Features |

| [2+2] Cycloaddition | The reaction of two alkene molecules to form a four-membered ring. organic-chemistry.org | Direct formation of the cyclobutane ring. Can be stereoselective. mdpi.com |

| Ring Contraction | Conversion of a five-membered ring (e.g., pyrrolidine) to a cyclobutane. acs.org | Often proceeds with high stereoselectivity. acs.org |

| Functionalization of Pre-formed Cyclobutanes | Starting with a commercially available cyclobutane derivative like cyclobutanecarboxylic acid or cyclobutanemethanol. chemicalbook.com | Allows for straightforward incorporation of the cyclobutane moiety. |

Advanced Strategies for Derivatization of the this compound Scaffold

Derivatization of the this compound scaffold can be achieved by modifying either the guanidine group or the cyclobutane ring. The guanidine moiety, with its three nitrogen atoms, offers multiple sites for functionalization.

Modification of the guanidine group can be accomplished using tailor-made precursors. nih.govresearchgate.net For instance, terminally alkylated or acetylated guanidines can be synthesized by reacting an amine with a pre-modified guanylating agent. nih.govnih.gov This allows for precise control over the substitution pattern of the guanidine. The N-H protons of the guanidine can also be substituted, leading to more complex structures.

The cyclobutane ring can also be a site for derivatization. If a functionalized cyclobutane precursor is used in the synthesis, a variety of substituents can be introduced. For example, starting with a substituted 3-oxocyclobutane carboxylic acid allows for the introduction of diverse functional groups through ketone derivatizations such as reduction, reductive amination, and Wittig reactions. calstate.edu

Stereochemical Considerations and Enantioselective Synthesis Approaches for Substituted Cyclobutanes

While this compound itself is achiral, the introduction of substituents on the cyclobutane ring would create stereocenters, necessitating stereocontrolled synthetic methods. The synthesis of stereochemically defined cyclobutane compounds remains a significant challenge. calstate.edu

Enantioselective synthesis of cyclobutanes can be achieved through various methods, including catalytic asymmetric [2+2] cycloadditions. nih.govacs.org The use of chiral catalysts can direct the formation of one enantiomer over the other with high selectivity. nih.govchemistryviews.org For example, an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org

Another approach to obtaining enantiomerically enriched cyclobutanes is through the desymmetrization of meso-cyclobutane compounds or the kinetic resolution of racemic mixtures. mdpi.com Biocatalytic methods can also be employed for the resolution of cyclobutane derivatives. mdpi.com

The stereocontrolled synthesis of polysubstituted cyclobutanes is often complicated by the fluxionality of the cyclobutane ring, which can make the interpretation of spectroscopic data challenging. calstate.edu Therefore, the development of rigid cyclobutane scaffolds or methods that provide high diastereoselectivity is crucial.

Molecular and Cellular Mechanisms of Action: Investigation and Postulation for 1 Cyclobutylmethyl 1 Methylguanidine

Exploration of Potential Receptor and Enzyme Interaction Profiles

The unique combination of a highly basic guanidinium (B1211019) group and a conformationally rigid cyclobutane (B1203170) ring in 1-(Cyclobutylmethyl)-1-methylguanidine suggests a potential for specific interactions with various biological targets, including receptors and enzymes.

Guanidine-Mediated Interactions with Biological Targets

The guanidine (B92328) group is a prominent feature in numerous biologically active compounds and plays a crucial role in molecular recognition. sci-hub.se At physiological pH, the guanidinium cation is highly stable due to resonance, allowing it to act as a versatile interaction partner. wikipedia.org Its ability to form strong, bidentate hydrogen bonds with carboxylate and phosphate (B84403) groups is a key determinant of its interaction with biological macromolecules. mit.edu This interaction is fundamental to the binding of arginine-rich peptides to cell surfaces and their subsequent cellular uptake. mit.edu

The guanidinium group's positive charge also facilitates electrostatic interactions with negatively charged pockets on protein surfaces. This has been exploited in the design of inhibitors for various enzymes and modulators for ion channels. sci-hub.senih.gov For instance, guanidine derivatives have been shown to interact with the ion channel of the NMDA receptor and modulate the activity of acid-sensing ion channels (ASICs). nih.govnih.gov Therefore, it is postulated that the guanidine moiety of this compound could engage in similar interactions, potentially targeting receptors or enzymes with anionic binding sites.

Cyclobutane Moiety's Influence on Molecular Recognition and Binding

The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable pharmacological properties. ru.nl Its rigid and puckered conformation can serve to orient pharmacophoric elements in a precise three-dimensional arrangement, leading to enhanced binding affinity and selectivity for a specific biological target. pharmablock.com Unlike more flexible alkyl chains, the cyclobutane moiety restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding. lifechemicals.com

Investigation of Specific Protein Binding Modalities (e.g., Hydrogen Bonding, Electrostatic Interactions)

The primary modes of protein binding for this compound are likely dominated by the properties of its guanidine group. The planar, charge-delocalized guanidinium ion is an excellent hydrogen bond donor and can form multiple hydrogen bonds with acceptor groups on a protein, such as the side chains of aspartate and glutamate (B1630785) residues. mit.edu

Electrostatic interactions are also expected to play a significant role. The net positive charge of the guanidinium group would favor binding to proteins with negatively charged surface patches or within the binding pockets of enzymes that process anionic substrates. The strength of these interactions would be influenced by the local dielectric constant of the microenvironment within the protein.

The table below summarizes the postulated binding modalities based on the compound's structural features.

| Interaction Type | Contributing Moiety | Potential Target Features |

| Hydrogen Bonding | Guanidine Group | Carboxylate groups (Asp, Glu), Phosphate groups, Carbonyl backbones |

| Electrostatic Interactions | Guanidine Group | Anionic binding pockets, Negatively charged protein surfaces |

| Hydrophobic Interactions | Cyclobutane Moiety | Nonpolar amino acid residues (e.g., Leu, Ile, Val, Phe) |

| Conformational Rigidity | Cyclobutane Moiety | Well-defined, sterically constrained binding sites |

Cellular Pathway Modulation Studies in Preclinical Models

Signaling Pathway Interrogation Through In Vitro Assays

Guanidinium compounds are known to modulate various signaling pathways. For instance, some guanidine derivatives act as antagonists at muscarinic M2 and M4 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase. acs.org Others have been shown to inhibit the phosphoinositide-dependent protein kinase-1 (PDK-1)/Akt signaling pathway, which is crucial for cell survival and proliferation. sci-hub.se

Given these precedents, in vitro assays could be employed to investigate the effect of this compound on key signaling cascades. A hypothetical screening cascade could include assays to measure changes in second messenger levels (e.g., cAMP, IP3), kinase activity, and gene expression downstream of targeted pathways.

The following table outlines potential in vitro assays for interrogating the effects of this compound.

| Assay Type | Cellular Pathway | Potential Effect to Measure |

| Receptor Binding Assay | GPCR Signaling | Displacement of a radiolabeled ligand from a specific receptor (e.g., muscarinic, adrenergic) |

| Enzyme Inhibition Assay | Kinase Signaling Cascades | Inhibition of a specific kinase (e.g., Akt, PKA, PKC) |

| Second Messenger Assay | Various Signaling Pathways | Changes in intracellular levels of cAMP, cGMP, or Ca2+ |

| Reporter Gene Assay | Gene Expression Regulation | Activation or repression of a reporter gene under the control of a specific promoter |

Effects on Key Cellular Processes (e.g., Enzyme Activity Modulation, Cellular Transport Mechanisms)

The structural motifs of this compound suggest potential interactions with enzymes and cellular transport systems. The guanidinium group, being a mimic of the arginine side chain, could lead to the inhibition of enzymes that process arginine or other cationic substrates. For example, nitric oxide synthases (NOS) are known targets for guanidine-containing compounds. sci-hub.se

Furthermore, guanidinium-rich molecules are known to act as cellular transporters, facilitating the uptake of various molecules across cell membranes. acs.orgnih.gov This occurs through interactions with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans. It is plausible that this compound could influence cellular transport mechanisms, either by acting as a transporter itself or by interfering with the function of endogenous transport systems. The modulation of ion channels, which are critical for cellular transport and signaling, is another potential mechanism of action for guanidine-containing compounds. nih.govmetrionbiosciences.com

No Publicly Available Research Found on the Molecular and Cellular Mechanisms of this compound

Despite a comprehensive search of scientific literature and databases, no specific information is currently available regarding the molecular and cellular mechanisms of action for the chemical compound this compound. Similarly, no comparative molecular analyses featuring this specific molecule have been published in the accessible scientific domain.

The investigation sought to uncover detailed research findings to populate a structured article focusing on the molecular and cellular mechanisms and a comparative analysis with other guanidine-containing bioactive molecules. However, the search yielded no studies, data, or even mentions of this compound.

Numerous guanidine-containing compounds have been investigated and developed for a variety of therapeutic applications, including as antihypertensive agents, antidiabetic drugs, and antimicrobial compounds. The mechanisms of action for these molecules are diverse and well-documented. For instance, the antihypertensive effect of guanethidine (B1672426) is due to its ability to inhibit the release of norepinephrine (B1679862) from sympathetic nerve endings. In contrast, the antidiabetic action of metformin (B114582) is primarily attributed to the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic glucose production.

A comparative analysis of known guanidine-containing bioactive molecules reveals common structural motifs and their correlation with specific biological activities. For example, the presence of bulky, lipophilic groups can enhance affinity for certain receptor binding pockets, while the incorporation of specific heterocyclic rings can modulate selectivity and pharmacokinetic properties.

Unfortunately, without any dedicated research on this compound, it is impossible to postulate its specific molecular and cellular mechanisms of action or to conduct a meaningful comparative analysis. Any such discussion would be purely speculative and would not meet the standards of scientific accuracy. The unique combination of a cyclobutylmethyl group and a methyl group on the guanidine nitrogen likely confers specific properties to this molecule, but what those properties are and how they translate to biological activity remains to be determined through future scientific investigation.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time due to the absence of relevant scientific data.

Structure Activity Relationship Sar and Rational Design of 1 Cyclobutylmethyl 1 Methylguanidine Analogues

Fundamental Principles of Structure-Activity Relationships in Guanidine (B92328) Derivatives

The guanidine group is a key pharmacophore in numerous biologically active compounds due to its ability to form strong hydrogen bonds and engage in charge-pairing interactions with molecular targets like carboxylates and phosphates. researchgate.netnih.gov The basicity of the guanidine moiety, which is typically protonated at physiological pH to form the guanidinium (B1211019) cation, is a critical determinant of its biological activity. researchgate.net Modifications to the substituents on the guanidine nitrogen atoms can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Key SAR principles for guanidine derivatives often revolve around:

Steric Factors: The size and shape of the substituents can influence how the molecule fits into the binding pocket of a biological target.

Electronic Effects: Electron-donating or withdrawing groups can alter the pKa of the guanidine group, affecting its ionization state and interaction with target residues.

Impact of Cyclobutylmethyl Substitution on Proposed Biological Activities

Without specific studies on 1-(Cyclobutylmethyl)-1-methylguanidine, the impact of the cyclobutylmethyl substitution can only be hypothesized based on general principles. The cyclobutyl group is a relatively small, rigid cycloalkane. Its presence could confer several properties:

Conformational Rigidity: The cyclobutyl ring restricts the conformational freedom of the methyl group attached to the guanidine nitrogen, which could lead to a more defined orientation for binding to a target.

Lipophilicity: The cyclobutylmethyl group will increase the lipophilicity of the molecule compared to a smaller alkyl substituent, potentially influencing its membrane permeability and interaction with hydrophobic pockets in a target protein.

Metabolic Stability: The cyclic nature of the substituent might offer some resistance to metabolic degradation compared to linear alkyl chains.

The methyl group on the same nitrogen atom provides a small, lipophilic substituent that can also influence binding and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for the this compound Class

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational techniques used to correlate the chemical structure of compounds with their biological activity. For the this compound class of compounds, no specific QSAR or 3D-QSAR models have been published.

However, QSAR studies on other classes of guanidine derivatives have been conducted. nih.govnih.govresearchgate.net These studies typically use a variety of molecular descriptors to build their models, including:

Electronic Descriptors: Such as partial charges and dipole moments, which are important for understanding electrostatic interactions.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Often represented by logP, which quantifies the lipophilicity of the compound.

A hypothetical QSAR study on analogues of this compound would involve synthesizing a series of related compounds with variations in the substituents and then correlating their measured biological activities with calculated molecular descriptors. Similarly, a 3D-QSAR study would involve aligning the 3D structures of these analogues and analyzing the steric and electrostatic fields to understand the spatial requirements for activity. nih.govnih.gov

Ligand Design Strategies Based on the this compound Scaffold for Target Optimization

In the absence of a known biological target for this compound, ligand design strategies remain speculative. However, if a target were identified, several rational design approaches could be employed to optimize the scaffold:

Scaffold Hopping: Replacing the cyclobutylmethyl group with other cyclic or acyclic moieties to explore different regions of the binding pocket and improve properties like solubility or metabolic stability.

Substituent Modification: Systematically altering the methyl group to other small alkyl or functional groups to probe for additional interactions with the target.

Bioisosteric Replacement: Replacing the guanidine group with other basic functional groups to modulate basicity and hydrogen bonding patterns, which could improve selectivity or reduce off-target effects.

Below is a hypothetical table illustrating how analogues could be designed for a SAR study.

| Compound | R1 | R2 | LogP (Predicted) | Biological Activity (Hypothetical) |

| This compound | Cyclobutylmethyl | Methyl | 1.2 | Baseline |

| Analogue 1 | Cyclopentylmethyl | Methyl | 1.6 | To be determined |

| Analogue 2 | Cyclobutylmethyl | Ethyl | 1.5 | To be determined |

| Analogue 3 | Benzyl | Methyl | 2.0 | To be determined |

Further research, including synthesis, biological testing, and computational modeling, is essential to elucidate the specific SAR of this compound and to enable rational drug design based on this scaffold.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and publications, detailed preclinical data on the pharmacodynamics and pharmacokinetics of the chemical compound this compound is not publicly available. Therefore, the construction of a detailed article based on the requested outline cannot be fulfilled at this time.

Extensive searches were conducted to locate in vitro and in vivo studies detailing the biological activity and metabolic profile of this compound. These inquiries aimed to uncover data related to its effects in enzyme and cell-based assays, as well as its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical animal models.

The search for information included broad exploration into guanidine derivatives, a class of compounds known for a wide range of biological activities. While there is a substantial body of research on various synthetic and natural guanidine-containing molecules for therapeutic applications, including their roles as potential antitumor and antimicrobial agents, specific findings for this compound are absent from the available literature. nih.govresearchgate.net

Studies on other guanidine derivatives have revealed their potential to interact with various biological targets. nih.gov For instance, research has been conducted on the metabolism of simpler related compounds like methylguanidine, particularly in the context of renal function. nih.gov However, these findings cannot be extrapolated to predict the specific pharmacodynamic and pharmacokinetic properties of the more complex this compound structure.

The process of drug discovery and development involves extensive preclinical evaluation to understand a compound's behavior in biological systems. This typically includes:

In Vitro Pharmacodynamic Profiling: Utilizing enzyme assays and cell-based functional assays to determine the compound's mechanism of action and potency at a molecular and cellular level.

Preclinical Pharmacokinetic Characterization: Employing animal models to study the time course of a drug's absorption, distribution throughout the body, metabolic conversion into other compounds, and eventual elimination.

Metabolism Studies: Using preparations like liver microsomes and S9 fractions to identify the metabolic pathways a compound undergoes.

Interspecies Comparative Metabolic Profiling: Comparing metabolic pathways across different preclinical species to better predict human metabolism.

Without access to proprietary research from pharmaceutical or chemical research entities, or publications in peer-reviewed journals, a scientifically accurate and detailed account for this compound, as per the requested structure, cannot be generated. The scientific community relies on the publication of such data to build upon existing knowledge. In the case of this specific compound, that foundational information does not appear to be in the public domain.

Advanced Analytical Methodologies for Research and Quantification of 1 Cyclobutylmethyl 1 Methylguanidine

Chromatographic Techniques for Separation and Identification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental to the separation and identification of 1-(Cyclobutylmethyl)-1-methylguanidine from complex mixtures, such as biological fluids or reaction media.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of substituted guanidines. Given that this compound is a highly basic (pKa estimated around 12.5) and polar compound, mixed-mode chromatography can be particularly effective. sielc.com A combination of reversed-phase and ion-exchange mechanisms allows for the retention and separation of such polar compounds. sielc.com For instance, a method could be developed using a specialized column like a Primesep 100, which facilitates cation-exchange interactions. sielc.com

Detection of this compound can be achieved through UV detection at low wavelengths (around 200 nm), although this may lack sensitivity for low concentrations. sielc.com A more sensitive approach would be the use of an Evaporative Light Scattering Detector (ELSD), which is not dependent on the chromophoric properties of the analyte. sielc.com To enhance detection by UV or fluorescence, pre-column or post-column derivatization can be employed. Reagents like 9,10-phenanthrenequinone react with the guanidino group to form highly fluorescent derivatives, significantly lowering the limit of detection.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for volatile derivatives of the compound. Guanidino compounds are generally non-volatile and require derivatization to be amenable to GC analysis. researchgate.netoup.com Derivatizing agents such as hexafluoroacetylacetone (B74370) and ethyl chloroformate can be used to create more volatile and thermally stable derivatives. researchgate.net The subsequent analysis by GC-MS provides excellent separation and definitive identification based on the mass spectrum of the derivatized analyte. researchgate.netnih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on polarity and ionic interactions in a liquid mobile phase. | Separation based on volatility and interactions with a stationary phase in a gaseous mobile phase. |

| Applicability | Directly applicable for the polar, non-volatile compound. | Requires derivatization to increase volatility. researchgate.net |

| Common Columns | Mixed-mode (Reversed-Phase/Ion-Exchange), e.g., Primesep 100. sielc.com | Capillary columns like HP-5. researchgate.net |

| Detection | UV (low wavelength), ELSD, Fluorescence (with derivatization). sielc.com | Mass Spectrometry (provides structural information). nih.gov |

| Advantages | Direct analysis of the compound is possible; suitable for polar compounds. | High separation efficiency and definitive identification through mass spectra. |

| Disadvantages | May require derivatization for sensitive detection. | Derivatization step can be complex and time-consuming. |

Spectrometric Methods for Structural Elucidation and Quantification (e.g., Mass Spectrometry, NMR Spectroscopy)

Spectrometric techniques are indispensable for the structural confirmation and sensitive quantification of this compound.

Mass Spectrometry (MS) , often coupled with a chromatographic inlet (LC-MS or GC-MS), is a powerful tool for both qualitative and quantitative analysis. In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to readily form a protonated molecule [M+H]⁺ in the positive ion mode due to its basic guanidine (B92328) group. The exact mass of this ion can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. For instance, the molecular formula of the compound is C7H15N3, giving it a monoisotopic mass of 141.1266 Da. guidechem.com Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for unequivocal identification and for developing highly selective and sensitive quantitative methods using multiple reaction monitoring (MRM).

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the de novo structural elucidation and confirmation of this compound.

¹H NMR spectroscopy would provide information on the number and connectivity of protons in the molecule. The spectrum would be expected to show signals for the methyl group, the methylene (B1212753) protons of the cyclobutylmethyl group, and the protons on the cyclobutyl ring. hmdb.cahmdb.cachemicalbook.com

¹³C NMR spectroscopy would show distinct signals for each of the seven carbon atoms in the molecule, including the characteristic signal for the guanidinium (B1211019) carbon.

Table 2: Expected NMR Chemical Shifts for this compound

| Group | ¹H NMR (ppm, predicted) | ¹³C NMR (ppm, predicted) |

| N-CH₃ | ~2.7 - 2.9 | ~35 - 40 |

| N-CH₂- | ~3.0 - 3.2 | ~50 - 55 |

| Cyclobutyl-CH | ~2.3 - 2.6 | ~35 - 40 |

| Cyclobutyl-CH₂ | ~1.7 - 2.1 | ~25 - 30 |

| C=N (Guanidinium) | - | ~155 - 160 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Bioanalytical Assay Development for Complex Biological Matrices in Research Studies

The quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic and metabolic studies. The development of a robust bioanalytical method is a critical step in this process. slideshare.net

A typical bioanalytical method would involve:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). impactfactor.orgnih.gov For a polar compound like this compound, mixed-mode SPE cartridges that have both reversed-phase and ion-exchange properties would be highly effective for selective extraction from plasma. nih.gov

Chromatographic Separation: LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. impactfactor.org A gradient elution on a C18 or a mixed-mode column would likely be used to separate the analyte from endogenous matrix components.

Detection and Quantification: As mentioned, tandem mass spectrometry with MRM is the preferred detection method. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure high accuracy and precision of the quantification. nih.gov

The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix under various storage conditions. slideshare.netnih.gov

Isotopic Labeling Strategies for Metabolic and Distribution Studies

Isotopic labeling is a powerful strategy used in drug metabolism and pharmacokinetic studies to trace the fate of a drug molecule in a biological system. nih.gov By replacing one or more atoms in this compound with a stable isotope (e.g., ²H, ¹³C, or ¹⁵N), the compound and its metabolites can be readily distinguished from endogenous molecules by mass spectrometry. medchemexpress.com

Applications of Isotopic Labeling:

Metabolite Identification: A mixture of the labeled and unlabeled compound can be administered, and the resulting mass spectra will show characteristic doublet peaks for the parent compound and any metabolites, facilitating their identification.

Quantitative Analysis: A stable isotope-labeled version of this compound serves as the ideal internal standard for LC-MS/MS quantification. lumiprobe.com It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results. nih.gov

Pharmacokinetic Studies: Isotope-labeled compounds can be used in studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.

For this compound, labeling could be introduced in the methyl group (e.g., -CD₃) or by incorporating ¹³C or ¹⁵N atoms into the guanidine core. medchemexpress.comchemie-brunschwig.ch

Future Research Perspectives and Methodological Advancements for 1 Cyclobutylmethyl 1 Methylguanidine

Development of Novel 1-(Cyclobutylmethyl)-1-methylguanidine Derivatives for Enhanced Research Probes

The synthesis of derivatives of this compound could yield valuable research probes to investigate its biological targets and mechanism of action. By systematically modifying its structure, researchers can explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

One approach involves the modification of the cyclobutyl group. Altering the ring size to cyclopropyl (B3062369) or cyclopentyl, or introducing substituents on the ring, could influence the steric and electronic properties of the molecule, potentially leading to altered binding affinities for biological targets. Another strategy could focus on the methyl group, where replacement with larger alkyl or aryl groups could probe the spatial constraints of a putative binding pocket.

Furthermore, the guanidine (B92328) group itself can be modified. For instance, acylation or sulfonylation of one of the guanidine nitrogens could modulate its basicity and hydrogen bonding capacity. researchgate.net The synthesis of fluorescently labeled or biotinylated derivatives would create powerful tools for target identification and visualization in cellular and tissue contexts. These probes would enable researchers to track the subcellular localization of the compound and identify its binding partners through techniques such as affinity chromatography and fluorescence microscopy.

Several synthetic strategies can be employed for the creation of these derivatives. Modern methods for the synthesis of N,N'-disubstituted guanidines offer efficient and versatile routes to a diverse range of analogs. avidinbiotech.comrsc.orgoup.com For example, the reaction of N-chlorophthalimide with isocyanides and amines provides a one-pot protocol for generating various guanidines under mild conditions. rsc.org

Table 1: Proposed Derivatives of this compound and Their Research Applications

| Derivative Name | Structural Modification | Potential Research Application |

| 1-(Cyclopentylmethyl)-1-methylguanidine | Cyclobutyl ring expanded to cyclopentyl | Investigate the influence of ring size on target binding and activity. |

| 1-(Cyclobutylmethyl)-1-ethylguanidine | Methyl group replaced with an ethyl group | Probe the steric tolerance of the binding site. |

| N''-cyano-1-(cyclobutylmethyl)-1-methylguanidine | Addition of a cyano group to the guanidine moiety | Modulate the electronic properties and basicity of the guanidine group. |

| 1-((1-Fluorocyclobutyl)methyl)-1-methylguanidine | Introduction of a fluorine atom on the cyclobutyl ring | Enhance metabolic stability and potentially alter binding interactions. |

| 1-(Cyclobutylmethyl)-1-methyl-N''-(dansyl)guanidine | Attachment of a fluorescent dansyl group | Enable visualization of the compound's subcellular localization and target engagement. |

Integration of Omics Technologies in Mechanistic Research Studies

To elucidate the mechanism of action of this compound and its derivatives, the integration of "omics" technologies will be indispensable. These high-throughput approaches provide a global view of the molecular changes within a biological system in response to a chemical perturbation. unimi.itworldscholarsreview.org

Transcriptomics, for instance, can reveal changes in gene expression patterns following treatment with the compound. By analyzing the messenger RNA (mRNA) levels in cells or tissues, researchers can identify upregulated or downregulated genes and signaling pathways, offering clues about the compound's molecular targets and downstream effects. nih.gov Proteomics, the large-scale study of proteins, can complement transcriptomic data by identifying changes in protein expression, post-translational modifications, and protein-protein interactions. This can provide a more direct understanding of the functional consequences of compound treatment.

Metabolomics, the comprehensive analysis of small-molecule metabolites, can uncover alterations in metabolic pathways. worldscholarsreview.org This is particularly relevant given that some guanidine-containing compounds are known to influence metabolism. nih.gov Lipidomics, a sub-field of metabolomics, focuses on the systematic study of lipids and could reveal if the compound affects cellular membranes or lipid signaling pathways.

The data generated from these omics approaches can be integrated using bioinformatics tools to construct a comprehensive picture of the compound's biological effects. This systems-level understanding is crucial for identifying novel therapeutic targets and for predicting potential off-target effects. researchgate.net

Table 2: Application of Omics Technologies in the Study of this compound

| Omics Technology | Biological Molecules Analyzed | Potential Insights |

| Transcriptomics | mRNA | Identification of affected signaling pathways and gene regulatory networks. |

| Proteomics | Proteins | Elucidation of changes in protein expression, modifications, and interactions. |

| Metabolomics | Metabolites | Understanding of the compound's impact on cellular metabolism. |

| Lipidomics | Lipids | Assessment of effects on cell membranes and lipid-mediated signaling. |

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the interactions between a small molecule like this compound and its potential biological targets. These in silico methods can provide insights into the binding mode, affinity, and selectivity of the compound, thereby guiding the design of more potent and specific derivatives.

Molecular docking studies can be used to predict the preferred binding orientation of the compound within the active site of a known or hypothesized protein target. This can help to identify key amino acid residues involved in the interaction and to rationalize observed structure-activity relationships. For instance, computational studies have been used to understand the binding of guanidine derivatives to α2-adrenoceptors. researchgate.net

Once a potential binding pose is identified, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. nih.gov These simulations can provide information on the stability of the interaction, the role of solvent molecules, and any conformational changes that may occur upon ligand binding. This level of detail is crucial for a deeper understanding of the molecular basis of the compound's activity.

Furthermore, quantum mechanics (QM) calculations can be used to accurately determine the electronic properties of the guanidinium (B1211019) group and its interactions with the protein environment. These calculations can help to elucidate the nature of the binding forces, such as hydrogen bonds and electrostatic interactions, which are critical for the stability of the complex.

Exploration of Non-Mammalian Biological Systems for Activity Screening and Comparative Biology

The use of non-mammalian model organisms offers a cost-effective and high-throughput approach for the initial screening of the biological activity of this compound and its derivatives. nih.gov Organisms such as the zebrafish (Danio rerio), the fruit fly (Drosophila melanogaster), and the nematode worm (Caenorhabditis elegans) are well-suited for large-scale screening due to their rapid development, genetic tractability, and the conservation of many biological pathways with humans. researchgate.net

For example, zebrafish embryos are transparent, allowing for the direct observation of developmental processes and the effects of compounds on organ formation in a living organism. nih.gov They can be used to assess a wide range of biological activities, including effects on the cardiovascular, nervous, and gastrointestinal systems.

Drosophila melanogaster has been extensively used in genetic and developmental biology research and can be a valuable tool for identifying the genetic targets of a compound through forward and reverse genetic screens. Similarly, C. elegans offers a simple and well-characterized nervous system, making it an excellent model for studying compounds that may have neurological effects.

Comparative biology studies using these models can also provide insights into the evolutionary conservation of the compound's target and mechanism of action. By comparing the effects of the compound across different species, researchers can identify conserved pathways and potential targets that are more likely to be relevant to human biology. researchgate.net

Table 3: Non-Mammalian Models for Biological Activity Screening

| Model Organism | Key Advantages | Potential Screening Applications |

| Zebrafish (Danio rerio) | Rapid development, optical transparency, genetic tractability | Developmental toxicity, cardiovascular effects, neuroactivity |

| Fruit fly (Drosophila melanogaster) | Sophisticated genetic tools, short life cycle | Target identification, behavioral screening, metabolic effects |

| Nematode worm (C. elegans) | Simple nervous system, fully sequenced genome, ease of cultivation | Neurotoxicity, lifespan studies, stress response pathways |

Q & A

Q. What are best practices for visualizing complex reaction mechanisms involving this compound?

- Methodological Answer : Adopt ICReDD visualization standards :

- Computational Outputs : Render 3D transition states with Gaussian-optimized geometries.

- Graphical Abstracts : Highlight 2–3 key structural features (e.g., cyclobutylmethyl group) without overcrowding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.